2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate is a compound used primarily in click chemistry. It contains a propargyl group and an N-hydroxysuccinimide (NHS) ester group. The propargyl group can react with biomolecules containing azide groups via copper-catalyzed click chemistry reactions, while the NHS ester is an amine-reactive group used for derivatizing peptides, antibodies, and amine-coated surfaces .
Mechanism of Action
Target of Action
The primary targets of 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate, also known as 2-(Propynyloxy)acetic acid-NHS-ester, are biomolecules containing azide groups . The compound is a Click Chemistry reagent with a propargyl group and an NHS ester group . The propargyl group can react with these azide-containing biomolecules .
Mode of Action
The compound interacts with its targets through a copper-catalyzed Click Chemistry reaction . The NHS ester group in the compound is an amine-reactive group, which can be used for derivatizing peptides, antibodies, and amine-coated surfaces .
Biochemical Pathways
The compound affects the biochemical pathways involving the modification of peptides, antibodies, and amine-coated surfaces . The propargyl group in the compound reacts with azide groups in biomolecules, leading to the formation of a stable triazole ring .
Pharmacokinetics
The compound’s hydrophilic peg spacer may increase its solubility in aqueous media , potentially influencing its bioavailability.
Result of Action
The result of the compound’s action is the modification of biomolecules containing azide groups . This can be used for various purposes, such as the labeling of proteins or the immobilization of biomolecules on surfaces .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the Click Chemistry reaction . Additionally, the compound should be stored at -20°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
The propargyl group of 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate can react with biomolecules containing azide group via copper catalyzed Click Chemistry reaction . The NHS ester is an amine reactive group which can be used for derivatizing peptides, antibodies, amine coated surfaces, etc .
Cellular Effects
The exact cellular effects of this compound are not well-documented in the literature. Given its ability to react with biomolecules containing azide groups, it can potentially influence cell function by modifying the structure and function of these biomolecules .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with biomolecules containing azide groups via a copper catalyzed Click Chemistry reaction . This reaction can lead to changes in the structure and function of these biomolecules, potentially influencing cellular processes such as signal transduction, gene expression, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate typically involves the reaction of N-hydroxysuccinimide with 2-(prop-2-yn-1-yloxy)acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate undergoes several types of chemical reactions:
Click Chemistry Reactions: The propargyl group reacts with azide-containing biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of azides and alkynes.
Primary Amines: React with the NHS ester group to form amide bonds.
Organic Solvents: Dichloromethane and dimethylformamide (DMF) are commonly used.
Major Products Formed
Triazoles: Formed from the click chemistry reaction between the propargyl group and azides.
Amides: Formed from the reaction of the NHS ester group with primary amines.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate is widely used in various scientific research fields:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Utilized for labeling and modifying biomolecules such as proteins and nucleic acids.
Medicine: Employed in drug development for creating targeted drug delivery systems.
Industry: Used in the production of advanced materials and surface coatings.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide Esters: Compounds like N-hydroxysuccinimide acetate and N-hydroxysuccinimide propionate share similar amine-reactive properties.
Propargyl-Containing Compounds: Compounds such as propargyl alcohol and propargyl bromide also contain the propargyl group but lack the NHS ester functionality.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate is unique due to its dual functionality, combining the reactivity of both the propargyl group and the NHS ester group. This dual functionality makes it highly versatile for various applications in click chemistry and bioconjugation .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-prop-2-ynoxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-5-14-6-9(13)15-10-7(11)3-4-8(10)12/h1H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHYEJZRFPVDLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC(=O)ON1C(=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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